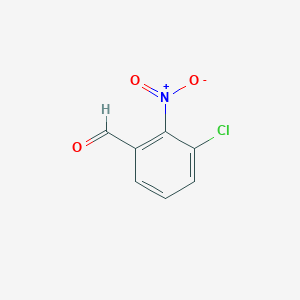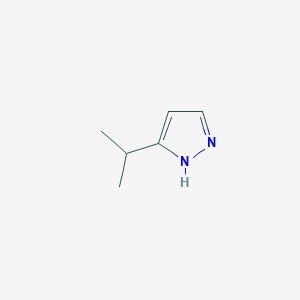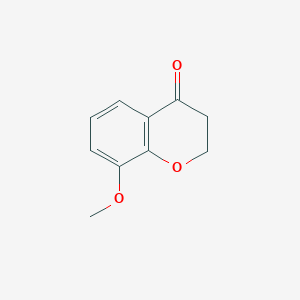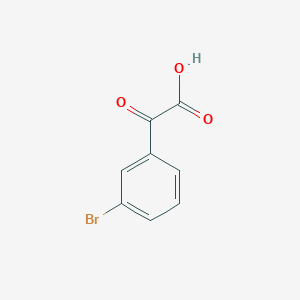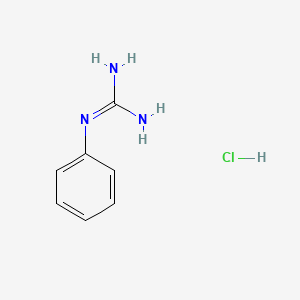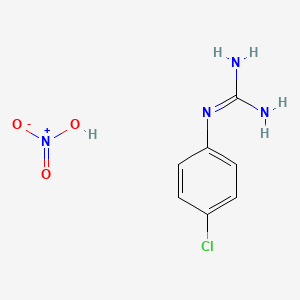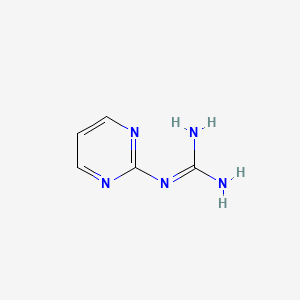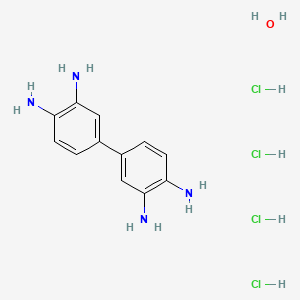
3,3'-Diaminobenzidine tetrahydrochloride hydrate
Overview
Description
3,3’-Diaminobenzidine tetrahydrochloride hydrate is a chromogen commonly used in immunohistochemistry and other staining techniques to visualize the presence of antigens or antibodies in biological samples . It is designed as an immunohistology stain to visualize peroxidase activity in cells .
Chemical Reactions Analysis
The interaction between 3,3’-Diaminobenzidine tetrahydrochloride hydrate and peroxidase leads to the formation of a visible insoluble product . It has been applied to measure glutamate decarboxylase activity in rat cerebellar sections and to detect horseradish peroxidase presence on cultured cell surfaces .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3’-Diaminobenzidine tetrahydrochloride hydrate include its linear formula: C12H14N4 · 4HCl · xH2O, and its molecular weight: 360.11 (free base basis) . It is a solid at 20°C and is suitable for UV/Vis spectroscopy .Scientific Research Applications
-
Immunohistochemical Staining Techniques
-
Immunoblotting
-
Histological Staining
-
Electron Microscopy
-
Light Microscopy
- Application: It’s used as a marker in immunochemistry, mostly at the light microscope level .
- Method: Similar to electron microscopy, it’s used as a chromogen to detect antigen-antibody complexes .
- Results: This technique is used for the examination of small or thinly sliced sections of tissue under a microscope .
-
Fluorescence In Situ Hybridization (FISH)
-
Spectrophotometric Determination of Selenium
-
Study of Epithelial Cell Apoptosis
-
Study of Autosomal Dominant Polycystic Kidney Disease (PKD)
- Application: It’s used in immunohistochemistry protocols of autosomal dominant polycystic kidney disease (PKD) .
- Method: The compound is used as a chromogen in immunohistochemical staining to visualize specific proteins associated with PKD .
- Results: This technique provides insights into the pathogenesis of PKD .
-
Chromatography & Spectroscopy Reagents
-
Spectrophotometric Determination of Selenium
-
UV/Vis Spectroscopy
Safety And Hazards
3,3’-Diaminobenzidine tetrahydrochloride hydrate is classified as harmful if swallowed, causes serious eye irritation, suspected of causing genetic defects, and may cause cancer . Safety precautions include washing hands after use, not eating, drinking, or smoking in work areas, and removing contaminated clothing and protective equipment before entering eating areas .
Future Directions
3,3’-Diaminobenzidine tetrahydrochloride hydrate is suitable for immunohistology staining procedures, western blotting, and FISH (fluorescence in situ hybridization). It is used in studying epithelial cell apoptosis in the event of early cataracts, and immunohistochemistry protocols of autosomal dominant polycystic kidney disease (PKD) .
properties
IUPAC Name |
4-(3,4-diaminophenyl)benzene-1,2-diamine;hydrate;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.4ClH.H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;;/h1-6H,13-16H2;4*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWSCXIZIHILNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Diaminobenzidine tetrahydrochloride hydrate | |
CAS RN |
868272-85-9 | |
| Record name | 3,3-Diaminobenzidine tetrahydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





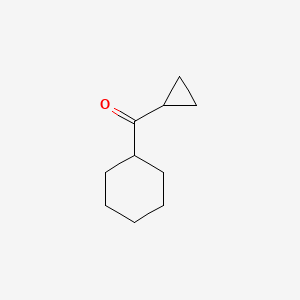

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)

